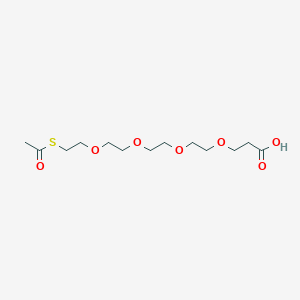
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid is a complex organic compound characterized by its unique structure, which includes multiple oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid typically involves multi-step organic reactions One common method includes the reaction of a precursor compound with specific reagents under controlled conditions to introduce the desired functional groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme activity and protein interactions due to its unique functional groups.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid involves its interaction with molecular targets through its functional groups. These interactions can affect various biochemical pathways and processes. For example, the oxo and thiao groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oic acid: This compound has a similar structure but includes a bromine atom and an aza group.
tert-Butyl 1-bromo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate: Similar in structure but includes a tert-butyl group and an aza group.
2,5-Dioxopyrrolidin-1-yl 2-oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oate: This compound includes a pyrrolidinyl group and has similar functional groups.
Uniqueness
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid is unique due to its specific combination of oxo and thiao groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H24O7S |
|---|---|
Molecular Weight |
324.39 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C13H24O7S/c1-12(14)21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI Key |
FAVQZFSCNOULRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















